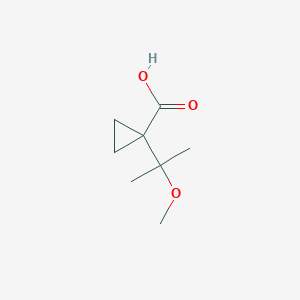

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid

Description

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a branched aliphatic ether substituent (2-methoxypropan-2-yl). This structure combines the strain inherent to the cyclopropane ring with the steric and electronic effects of the methoxy-substituted propane moiety. Cyclopropane carboxylic acids are valued in medicinal and agrochemical research for their conformational rigidity and metabolic stability.

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

1-(2-methoxypropan-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-7(2,11-3)8(4-5-8)6(9)10/h4-5H2,1-3H3,(H,9,10) |

InChI Key |

NURQAGMTNGGIJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1(CC1)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation Approaches to Construct the Cyclopropane Core

The cyclopropane ring is typically formed via cyclopropanation of suitable olefin precursors. Organophotocatalytic methods have been reported for the intermolecular cyclopropanation of substituted olefins, which could be adapted for synthesizing cyclopropane derivatives bearing methoxy-substituted alkyl groups.

- A recent study demonstrated cyclopropanation of substituted olefins using α-bromo-β-ketoesters and α-bromomalonates under mild organophotocatalytic conditions, yielding cyclopropane products in 44–93% yield with tolerance for various functional groups and substitution patterns. This method could be tailored to prepare the cyclopropane ring with the desired substituents.

Functional Group Transformations to Introduce the Carboxylic Acid

The carboxylic acid group on the cyclopropane ring can be introduced or obtained by oxidation of aldehyde precursors or by hydrolysis of esters.

Oxidation of aldehyde intermediates such as 1-(1-Methoxypropan-2-yl)cyclopropane-1-carbaldehyde to the corresponding carboxylic acid can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions. This step is crucial to convert the aldehyde functionality to the carboxylic acid.

Alternatively, ester intermediates of cyclopropane carboxylic acids can be hydrolyzed under alkaline conditions (saponification) followed by acidification to yield the free carboxylic acid. For example, saponification of 1-acylamino-cyclopropane-carboxylic acid esters with aqueous alkali metal hydroxides followed by acidification and purification is a well-established method.

Synthetic Route via N-Hydroxyphthalimide (NHP) Esters

A general procedure for preparing α-arylcyclopropane carboxylic acid NHP esters involves coupling α-arylcyclopropane carboxylic acids with N-hydroxyphthalimide using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalysts in dichloromethane. This method facilitates further transformations and functional group manipulations.

Although this procedure is reported for α-arylcyclopropane derivatives, it may be adapted for methoxy-substituted cyclopropane carboxylic acids, providing a route to activated esters for subsequent reactions.

Nitrosation and Hydrolysis Methods for Hydroxycyclopropanecarboxylic Acid Derivatives

A patented method describes the synthesis of hydroxycyclopropanecarboxylic acid derivatives via nitrosation of cyclopropane precursors in aqueous sulfuric acid with sodium nitrite catalysis, followed by removal of protecting groups and extraction steps. This method is designed to improve yield and reduce harsh conditions compared to prior art.

Key steps include:

Dissolving the cyclopropane precursor in aqueous sulfuric acid, cooling, and adding sodium nitrite to generate nitroso intermediates.

Dropwise addition into a refluxing sulfuric acid solution to promote further reaction.

Post-reaction extraction with ethyl acetate, drying, filtration, and concentration to isolate the hydroxycyclopropanecarboxylic acid or ester.

This approach may be applicable to synthesize related cyclopropane carboxylic acids with methoxy substituents, especially when aiming for hydroxy derivatives or protected forms.

Summary Table of Preparation Methods

Analytical and Purification Considerations

Purification of intermediates and final products often involves extraction with organic solvents such as ethyl acetate, drying over anhydrous magnesium sulfate, filtration, and concentration under reduced pressure.

Crystallization from methanol or ethanol is commonly employed to isolate pure carboxylic acid products after acidification and saponification steps.

Characterization typically includes NMR spectroscopy, mass spectrometry, and chromatographic purity assessments to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxypropan-2-yl group, leading to the formation of different substituted cyclopropane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

While comprehensive data tables and case studies for "1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid" are not available within the provided search results, the information below summarizes the potential applications, current research, and future directions of this compound.

This compound (MPA-CPA) is a chemical compound with applications in medicinal chemistry. It serves as a core structure for synthesizing new drugs with a broad range of pharmacological activities.

Scientific Research Applications

- Medicinal Chemistry: MPA-CPA is used as a building block in medicinal chemistry for synthesizing new drugs. Derivatives of MPA-CPA have been synthesized and evaluated for anticancer, antifungal, and antiviral activities.

- Drug Development: MPA-CPA-derived compounds possess various pharmacological activities, making them potential candidates for drug development in areas such as oncology, infectious diseases, and metabolic disorders.

Current State of Research

Research on MPA-CPA is ongoing in synthetic chemistry, medicinal chemistry, and pharmacology. Different MPA-CPA derivatives have been synthesized and evaluated for their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxypropan-2-yl group can influence the compound’s binding affinity and specificity towards these targets. The cyclopropane ring’s strained structure can also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Features

Target Compound :

- Substituent : 2-Methoxypropan-2-yl (branched aliphatic ether).

- Key Groups : Cyclopropane ring, carboxylic acid.

- Molecular Formula : Estimated as C₈H₁₂O₃ (MW ≈ 172.18 g/mol).

Analog 1 : 1-Methoxycyclopropane-1-carboxylic Acid (CAS 100683-08-7)

- Substituent : Methoxy group directly attached to the cyclopropane.

- Molecular Formula : C₅H₈O₃ (MW = 116.12 g/mol).

- Difference : The absence of a branched propane chain reduces steric hindrance compared to the target compound.

Analog 2 : 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS 1039952-36-7)

- Substituent : Aromatic ring with chloro and methoxy groups.

- Molecular Formula : C₁₁H₁₁ClO₃ (MW = 226.66 g/mol).

Analog 3 : 1-Fluorocyclopropane-1-carboxylic Acid

- Substituent : Fluorine atom on the cyclopropane.

- Key Feature : High electronegativity of fluorine influences acidity (pKa ≈ 4.78 predicted).

- Difference : Fluorine’s electron-withdrawing effect contrasts with the electron-donating methoxy group in the target compound.

Physicochemical Properties

*Estimated based on substituent effects.

Q & A

Q. What synthetic methodologies are commonly used to prepare 1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation using diazo compounds (e.g., diazomethane) or carbene intermediates, catalyzed by transition metals like rhodium (Rh₂(OAc)₄) or copper. Introducing the 2-methoxypropan-2-yl group may require alkylation of a cyclopropane precursor with tert-butyl bromoacetate under basic conditions. Reaction parameters such as temperature (-10°C to 0°C), stoichiometric ratios, and catalyst loading (2–5 mol%) are critical for yield optimization. Post-synthesis purification often employs acid-base extraction and recrystallization .

Q. How is structural confirmation of this compound achieved in synthetic workflows?

NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) confirms cyclopropane geometry and substituent positions. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while X-ray crystallography resolves absolute stereochemistry. Computational validation via Density Functional Theory (DFT) compares predicted vs. observed spectral data to ensure structural integrity .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a conformationally constrained building block to mimic transition states in enzyme inhibitors. For example, it is used to probe membrane-bound enzymes like cyclopropane fatty acid synthases, which are critical in bacterial membrane stability studies. Its steric bulk also aids in studying steric effects on enzyme-substrate interactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxypropan-2-yl group influence enzyme binding kinetics compared to simpler analogs?

The bulky substituent reduces catalytic efficiency by hindering active-site access. Kinetic assays (e.g., measuring Km and Vmax) comparing this compound with analogs (e.g., 1-methoxycyclopropane-1-carboxylic acid) reveal steric penalties. For instance, a 3–5 fold decrease in Vmax has been observed in cyclopropane fatty acid synthase assays, highlighting steric hindrance .

Q. What strategies address contradictions in reported bioactivity data across studies?

Key approaches include:

- Stereochemical purity control : Chiral HPLC or enzymatic resolution to isolate enantiomers.

- Standardized assay conditions : Fixed pH, temperature, and co-factor concentrations.

- Comparative SAR studies : Systematic substitution of the cyclopropane ring (e.g., halogenation) to isolate electronic vs. steric effects .

Q. How is metabolic stability evaluated for cyclopropane-containing carboxylic acids in biological systems?

Radiolabeled analogs (e.g., ¹⁴C-labeled at the cyclopropane ring) are tracked in in vitro hepatocyte models and in vivo PK/PD studies. LC-MS/MS metabolite profiling identifies degradation pathways, such as β-oxidation or demethylation. For example, microsomal stability assays in human liver microsomes show a half-life >2 hours, suggesting moderate metabolic resistance .

Q. What computational tools predict the conformational behavior of this compound in solution?

DFT calculations (B3LYP/6-311+G(d,p)) model lowest-energy conformers, validated by variable-temperature NMR and NOESY. COSMO-RS solvation models account for solvent effects, predicting preferential equatorial positioning of the carboxylic acid group in polar solvents .

Q. How does cyclopropane ring strain enhance chemical reactivity compared to acyclic analogs?

The ring strain (~27 kcal/mol) increases electrophilicity at the carboxylic acid, accelerating nucleophilic acyl substitution. Kinetic studies with acyclic analogs (e.g., isobutyric acid) demonstrate 3–5 fold higher reaction rates for the cyclopropane derivative in esterification or amidation reactions .

Q. What role do halogen substituents play in modifying bioactivity and physicochemical properties?

Halogenation (e.g., bromine at C2) increases lipophilicity (logP +0.5 to +1.2) and membrane permeability, as shown in Caco-2 assays. However, electron-withdrawing effects reduce binding affinity to enzymes like ACC oxidase, requiring structure-activity relationship (SAR) optimization to balance permeability and target engagement .

Q. How are large-scale syntheses optimized for academic and preclinical studies?

Key parameters include:

- Catalyst recycling : Rhodium catalysts are recovered via chelation resins to reduce costs.

- Flow chemistry : Continuous cyclopropanation reactors improve yield (up to 85%) and reduce diazo compound hazards.

- Green solvents : Ethyl acetate/water biphasic systems replace dichloromethane in extraction steps .

Methodological Considerations Table

| Research Aspect | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis | Cyclopropanation, alkylation | Catalyst type (Rh/Cu), temperature (-10°C), stoichiometry |

| Characterization | NMR, X-ray crystallography | Solvent choice (CDCl₃ vs. DMSO-d₆), crystallography resolution (<1.0 Å) |

| Biological Assays | Enzyme kinetics (Michaelis-Menten), radiolabeling | pH (7.4), co-factor concentration (e.g., 1 mM ATP) |

| Computational Modeling | DFT, COSMO-RS | Basis set (6-311+G(d,p)), solvent dielectric constant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.